tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a methyl group at the 6-position. The compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate typically involves the reaction of 3-bromo-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 3-bromo-6-methylpyridine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom and pyridine ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (3-methylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C12H17BrN2O2 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromo-6-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-5-6-9(13)10(15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16) |
InChI Key |
VWEGWMKAAMBPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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